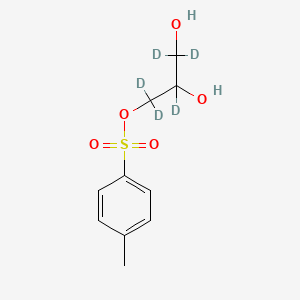

(R,S)-1-Tosyl Glycerol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R,S)-1-Tosyl Glycerol-d5, also known as this compound, is a useful research compound. Its molecular formula is C10H14O5S and its molecular weight is 251.308. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

(R,S)-1-Tosyl Glycerol-d5 is instrumental in organic synthesis, particularly in the N-glyceryl functionalization of aza-aromatic systems. This process leads to the formation of N-alkylated or N-acylated aza-heterocyclic derivatives, which are crucial for further chemical transformations, including creating electrophilic appendages like carbonates or epoxides (Vilkauskaitė et al., 2013). Similarly, tosylated glycerol carbonate has been exploited to generate glycidol analogues protected with carbonate or carbamate groups, showcasing its versatility as a linking agent with thiol, alcohol nucleophiles, and primary amines for efficient bis-functionalizations of glycerol (Rousseau et al., 2009).

Green Chemistry and Sustainable Solvents

The use of glycerol, including its derivatives, as a sustainable solvent highlights its significance in green chemistry. For example, glycerol has been utilized as an alternative, recyclable, and non-toxic solvent in ring-closing metathesis reactions under microwave activation, demonstrating its efficiency and sustainability in organic reactions (Bakhrou et al., 2010). Another innovative application involves the use of glycerol-based ionic liquids prepared through microwaves-assisted amination, indicating glycerol's potential in synthesizing environmentally friendly ionic liquids for various applications (Mbakidi & Bouquillon, 2018).

Analytical and Quantitative Methods

This compound is crucial in developing analytical methods, such as the 1H NMR assisted quantification of glycerol carbonate in mixtures, offering a simple, accurate, and non-destructive method for determining glycerol carbonate concentrations. This is vital for applications in green solvents, electrolytes in lithium batteries, and precursors in polymer and food industries (Kaur et al., 2018).

Materials Science and Nanotechnology

This compound plays a role in materials science, especially in synthesizing and characterizing organic–inorganic hybrid materials. By reacting glycerol with silane agents, researchers have developed transparent solid materials with unique hydrophilic to hydrophobic properties, showcasing the compound's utility in creating advanced materials with tailored properties (dell’Erba et al., 2012). Additionally, glycerol-derived materials have been used in synthesizing highly sensitive electrochemical sensors for environmental monitoring, indicating its importance in developing new analytical tools (Motia et al., 2020).

Eigenschaften

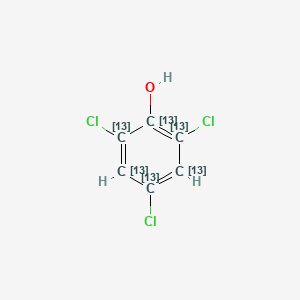

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-PTSIOIPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858497 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928623-32-9 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)

![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)